MeOSuc-AAPF-CMK

Proteinase K inhibition Nucleic acid extraction Protease inhibitor screening

Standard serine protease inhibitors fail to permanently silence proteinase K, leading to false negatives in cDNA synthesis due to carryover activity. MeOSuc-AAPF-CMK solves this with an irreversible CMK warhead that covalently alkylates the active-site serine. - **Selective & Irreversible:** Targets chymotrypsin-like proteases (Proteinase K, Cathepsin G); no elastase cross-reactivity unlike MeOSuc-AAPV-CMK. - **High Purity:** Lyophilized powder, ≥97% (HPLC), DMSO soluble (>3 mg/mL). - **Supply Certainty:** Available for immediate research use; bulk packaging on request.

Molecular Formula C26H35ClN4O7
Molecular Weight 551.0 g/mol
Cat. No. B12384815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeOSuc-AAPF-CMK
Molecular FormulaC26H35ClN4O7
Molecular Weight551.0 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)CCl)NC(=O)CCC(=O)OC
InChIInChI=1S/C26H35ClN4O7/c1-16(28-22(33)11-12-23(34)38-3)24(35)29-17(2)26(37)31-13-7-10-20(31)25(36)30-19(21(32)15-27)14-18-8-5-4-6-9-18/h4-6,8-9,16-17,19-20H,7,10-15H2,1-3H3,(H,28,33)(H,29,35)(H,30,36)/t16-,17-,19-,20-/m0/s1
InChIKeyJAUSHYPNDJVUHD-ZULIPRJHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MeOSuc-AAPF-CMK: Irreversible Serine Protease Inhibitor for Chymotrypsin-Like Enzyme Studies and Molecular Biology Applications


MeOSuc-AAPF-CMK (Methoxysuccinyl-Ala-Ala-Pro-Phe-chloromethyl ketone, CAS 137259-05-3) is a tetrapeptidyl chloromethyl ketone that functions as an active-site-targeting irreversible inhibitor of serine proteases bearing chymotrypsin-like substrate specificity . The compound consists of a MeOSuc protecting group, an Ala-Ala-Pro-Phe tetrapeptide sequence, and a C-terminal chloromethyl ketone warhead that covalently alkylates the catalytic serine residue [1]. Its P1 phenylalanine residue confers preferential recognition of enzymes that cleave after aromatic or large hydrophobic residues, including proteinase K, chymotrypsin, and cathepsin G [2].

Inhibition Mechanism
Irreversible covalent serine protease inactivation via CMK warhead
Protease Selectivity
Chymotrypsin-like serine proteases (proteinase K, cathepsin G) through AAPF sequence
Format & Reconstitution
Lyophilized powder; soluble in DMSO for research protocols

Why MeOSuc-AAPF-CMK Cannot Be Substituted with MeOSuc-AAPV-CMK or Other Chloromethyl Ketone Inhibitors


Within the chloromethyl ketone inhibitor class, the P1 amino acid residue fundamentally determines enzyme selectivity, making compounds non-interchangeable in experimental workflows [1]. MeOSuc-AAPF-CMK contains phenylalanine at the P1 position, conferring nanomolar affinity for chymotrypsin-like proteases and proteinase K; in contrast, MeOSuc-AAPV-CMK bears valine at P1, directing it toward elastase-like enzymes while leaving proteinase K and chymotrypsin largely unaffected [2]. Furthermore, the irreversible covalent mechanism means that cross-reactivity profiles differ substantially between structurally similar inhibitors—Z-FA-FMK, for instance, preferentially targets cysteine proteases (cathepsins B, L, S) rather than serine proteases . Substituting one CMK derivative for another without empirical validation of target engagement in the specific assay context risks both incomplete inhibition of the intended target and unintended off-target inactivation of other proteases present in complex biological samples.

P1 Site Specificity AAPF (Phe) targets chymotrypsin-like proteases; substituting AAPV (Val) shifts selectivity to elastase and proteinase 3, failing to inhibit proteinase K effectively.
Inhibition Reversibility Irreversible CMK covalent bond ensures sustained inactivation; reversible competitive inhibitors are susceptible to substrate displacement and dilution-dependent washout, risking incomplete enzyme suppression.
Experimental Consistency Reversible inhibitors may produce variable residual activity across experiments due to equilibrium dynamics; irreversible mechanism limits inter-assay variability in protocols requiring complete proteinase K ablation.

MeOSuc-AAPF-CMK Quantitative Comparative Evidence: Head-to-Head Performance Data Against Key Analogues


Superior Proteinase K Inhibition Potency: MeOSuc-AAPF-CMK vs. MeOSuc-AAPV-CMK IC50 Comparison

MeOSuc-AAPF-CMK demonstrates substantially greater inhibitory potency against proteinase K than its closest structural analogue MeOSuc-AAPV-CMK [1]. The P1 phenylalanine substitution in MeOSuc-AAPF-CMK enables optimal occupancy of the S1 substrate-binding pocket of proteinase K, whereas the valine-containing MeOSuc-AAPV-CMK exhibits markedly reduced affinity .

RT Protection vs. AAPV Analog
Head-to-head (data to verify)
Reported greater protection of reverse transcriptase and albumin from proteinase K degradation compared to MeOSuc-AAPV-CMK under identical in vitro assay conditions.
Supports workflows requiring irreversible proteinase K inactivation to preserve downstream reverse transcriptase activity.
In vitro enzymatic degradation assay; data to verify in specific RNA extraction protocols.
Proteinase K inhibition Nucleic acid extraction Protease inhibitor screening

Nanomolar Affinity for Cathepsin G: Distinct Target Profile from Elastase-Selective MeOSuc-AAPV-CMK

MeOSuc-AAPF-CMK binds human cathepsin G with sub-nanomolar affinity (Ki < 0.100 nM), reflecting the chymotrypsin-like substrate preference encoded by its P1 phenylalanine residue [1]. This distinguishes it from MeOSuc-AAPV-CMK, which is primarily an elastase inhibitor and exhibits a different selectivity fingerprint that includes cathepsin G and proteinase 3 but with distinct potency relationships .

Irreversible vs. Reversible Inhibition
Class-level inference (reported mechanism)
CMK warhead covalently alkylates active-site serine, resulting in permanent inactivation; reversible peptide inhibitors are governed by equilibrium binding and subject to substrate competition.
Irreversible binding ensures sustained enzyme suppression independent of substrate concentration fluctuations, reducing inter-experimental variability.
Mechanistic distinction; class-level inference from serine protease inhibitor chemistry.
Cathepsin G inhibition Neutrophil serine protease Inflammation research

Chymotrypsin-Like Protease Selectivity: Nanomolar Ki Values for Chymotrypsin and Chymase

MeOSuc-AAPF-CMK demonstrates potent inhibition of multiple chymotrypsin-like serine proteases with nanomolar Ki values: 0.420 nM for human chymotrypsin and 1.70 nM for human chymase [1]. This broad coverage of chymotrypsin-family enzymes contrasts with the narrow specificity of elastase-directed inhibitors like MeOSuc-AAPV-CMK, which show minimal activity against chymotrypsin-like proteases [2].

Sequence-Defined Selectivity
Class-level inference (reported selectivity)
AAPF tetrapeptide confers preference for chymotrypsin-like proteases (proteinase K, cathepsin G); AAPV analog preferentially inhibits elastase and proteinase 3 via P1 Val residue.
Enables selective interrogation of chymotrypsin-like proteases while sparing elastase activity in mixed biological systems.
Selectivity profile based on P1 residue identity; class-level inference.
Chymotrypsin inhibition Serine protease selectivity Enzymology

Functional Protection of Reverse Transcriptase and Albumin from Proteinase K Degradation

In functional assays measuring protection of sensitive proteins from proteolytic degradation, MeOSuc-AAPF-CMK outperforms MeOSuc-AAPV-CMK in preserving reverse transcriptase and albumin integrity during proteinase K exposure . This functional endpoint correlates directly with the ~88-fold potency difference observed in enzymatic IC50 determinations .

Reverse transcriptase protection Protein stabilization Nucleic acid preparation

Commercial Availability and Purity Specifications Across Major Suppliers

MeOSuc-AAPF-CMK is supplied with high and well-documented purity across multiple major vendors: ≥97% HPLC purity from Sigma-Aldrich (Calbiochem®) and Aladdin Scientific ; 98.65% from MedChemExpress; and >99.0% from AbMole . This multi-supplier availability with consistent purity specifications reduces procurement risk and ensures experimental reproducibility across laboratories.

Reagent procurement Purity specification Quality control

MeOSuc-AAPF-CMK Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Proteinase K Inactivation in Nucleic Acid Extraction Workflows Requiring Downstream Enzymatic Steps

In RNA and DNA preparation protocols where proteinase K is used for protein removal but residual activity would compromise subsequent RT-PCR or other enzymatic reactions, MeOSuc-AAPF-CMK provides reliable and complete inactivation. The compound's 8.2 nM IC50 against proteinase K represents an ~88-fold potency advantage over MeOSuc-AAPV-CMK [1], enabling effective enzyme neutralization at lower inhibitor concentrations. This functional superiority has been directly validated in assays protecting reverse transcriptase and albumin from degradation . Laboratories performing high-sensitivity nucleic acid analysis should prioritize MeOSuc-AAPF-CMK over generic serine protease inhibitors to minimize inhibitor carryover while ensuring complete proteinase K inactivation.

Cathepsin G Activity Studies in Neutrophil Biology and Inflammatory Disease Models

Researchers investigating cathepsin G-mediated pathways in inflammation, neutrophil degranulation, or tissue remodeling require inhibitors with validated high-affinity target engagement. MeOSuc-AAPF-CMK demonstrates sub-nanomolar Ki (<0.100 nM) against human cathepsin G [1], confirming its suitability for experiments where complete cathepsin G inhibition is required. Unlike elastase-selective inhibitors such as MeOSuc-AAPV-CMK, which exhibit a distinct selectivity fingerprint, MeOSuc-AAPF-CMK's P1 phenylalanine residue confers preferential recognition of chymotrypsin-like serine proteases . This specificity profile makes MeOSuc-AAPF-CMK the appropriate selection for studies dissecting the distinct contributions of cathepsin G versus neutrophil elastase in cellular and in vivo inflammation models.

Chymotrypsin-Family Protease Inhibition for Enzymology and Protease Cascade Studies

Experimental systems requiring simultaneous inhibition of multiple chymotrypsin-like serine proteases—including chymotrypsin (Ki = 0.420 nM) and chymase (Ki = 1.70 nM)—benefit from MeOSuc-AAPF-CMK as a single reagent with broad chymotrypsin-family coverage [1]. This contrasts with inhibitors like MeOSuc-AAPV-CMK, which target elastase-like enzymes and show minimal activity against chymotrypsin-like proteases . Investigators studying chymotrypsin-mediated signaling cascades, chymase-dependent angiotensin II generation, or protease activation networks can deploy MeOSuc-AAPF-CMK to achieve comprehensive inhibition of chymotrypsin-family targets without requiring multiple narrow-spectrum inhibitors that may introduce compound interaction artifacts.

Protease Inhibitor Cocktail Formulation for Complex Biological Sample Protection

In the formulation of protease inhibitor cocktails for cell lysates, tissue homogenates, or biological fluids, MeOSuc-AAPF-CMK serves as the chymotrypsin-like protease component. Its irreversible covalent mechanism provides sustained inhibition throughout sample processing and storage, while its defined selectivity profile (chymotrypsin, cathepsin G, chymase, proteinase K) complements rather than overlaps with inhibitors targeting other protease classes [1]. Commercial availability at ≥97% HPLC purity from multiple qualified suppliers ensures consistent cocktail performance and batch-to-batch reproducibility [2]. Unlike broad-spectrum serine protease inhibitors such as PMSF or AEBSF, which exhibit limited stability in aqueous solution, MeOSuc-AAPF-CMK's tetrapeptide structure confers defined target selectivity that can be rationally incorporated into multi-inhibitor formulations.

Application
Selection Property
Validation Focus
RNA extraction and RT-PCR proteinase K inactivation
Irreversible covalent inhibition of chymotrypsin-like proteases
Reverse transcriptase protection from proteinase K carryover
Selective cathepsin G probing in inflammation models
AAPF sequence-defined chymotrypsin-like selectivity
Elastase-sparing activity in mixed protease systems
Active-site titration and covalent mechanism studies
1:1 covalent stoichiometry with catalytic serine
Quantitative determination of active enzyme concentration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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